Validated Synthetic Utility in PLK1 Inhibitor Development vs. Unspecified Aniline-Piperazine Building Blocks
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 122833-04-9) is specifically documented in primary medicinal chemistry literature as the requisite aniline component for constructing 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, a chemotype that has yielded orally bioavailable and selective PLK1 inhibitors [1]. By contrast, generic commercial analogs such as 4-(4-methylpiperazin-1-yl)aniline (CAS 194799-59-2) and 3-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4) lack any equivalent published validation in this precise structural context; their use would require de novo SAR exploration with an indeterminate probability of replicating the same kinase selectivity profile.
| Evidence Dimension | Published validation in PLK1 inhibitor synthetic route |
|---|---|
| Target Compound Data | Explicitly used as building block in published PLK1 inhibitor SAR studies |
| Comparator Or Baseline | 4-(4-methylpiperazin-1-yl)aniline (CAS 194799-59-2); 3-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4) |
| Quantified Difference | Target compound has documented utility; comparators have zero documented use in PLK1 inhibitor context |
| Conditions | Literature-validated synthetic pathway to 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline core |
Why This Matters
Procurement of the CAS-verified compound ensures direct entry into a peer-reviewed synthetic pathway with defined SAR, eliminating the time and resource cost of validating an unproven analog.
- [1] Beria, I., et al. (2010). 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolines as potent and selective Polo-like kinase 1 (PLK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6489-6494. View Source
